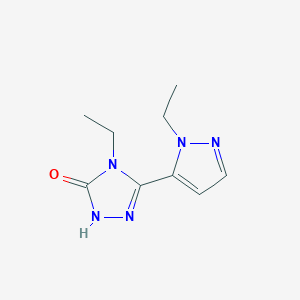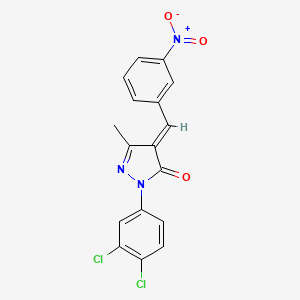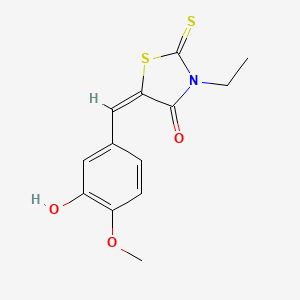![molecular formula C16H12N2O4S B3870049 4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide](/img/structure/B3870049.png)
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide
Vue d'ensemble
Description
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research for its ability to induce colitis in animal models. DNBS is a hapten that can bind to proteins and elicit an immune response, leading to inflammation in the gut.
Applications De Recherche Scientifique
Discovery and Structural Activity Relationships
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide has been identified as a part of a class of benzenesulfonamide ligands through random screening in an ETA receptor binding assay. Key features contributing to activity include 1,5-substitution on the naphthalene ring, a sulfonamide NH with a pKa value < 7, and specific amine and methyl group placements (Stein et al., 1995).
Synthesis and Biological Screening
A series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, which include derivatives of 4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide, have been synthesized. These compounds showed significant in vitro antimicrobial activity, confirmed by qualitative and quantitative assays (El-Gaby et al., 2018).
Antibacterial Agents
Derivatives of 4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide have been synthesized and found to be potent antibacterial agents with moderate to weak enzyme inhibitory potential. These compounds have been structurally elucidated and screened against various bacterial strains (Abbasi et al., 2015).
Chemosensing and Bioimaging
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide has been used to develop a colorimetric and fluorescence probe for selective detection of Sn2+ ions in aqueous solutions and living cells. The probe demonstrates potential for bioimaging applications in cancer cells and zebrafish (Ravichandiran et al., 2020).
Antioxidant and Cytotoxicity Assessment
Derivatives of 4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide have been evaluated for their bioactivity, including antioxidant and cytotoxic effects. These compounds have been shown to exhibit significant inhibition in antioxidant activity evaluations, and some derivatives displayed cytotoxicity against cancer cell lines, with potential applications in pharmaceutical development (Kumar et al., 2019).
Photodynamic Therapy in Cancer Treatment
This compound has been incorporated into novel zinc phthalocyanine structures with high singlet oxygen quantum yield. Such structures are promising for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting its potential role in oncological applications (Pişkin et al., 2020).
Synthetic N-Alkyl Derivatives as Antibacterial Agents
Synthetic derivatives of 4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide have shown potent antibacterial activity, with a focus on their synthesis and structural elucidation. The antibacterial efficacy of these compounds has been confirmed, indicating their potential use in developing new antimicrobial agents (Abbasi et al., 2015).
Propriétés
IUPAC Name |
4-[(3,4-dioxonaphthalen-1-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,18H,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFBNUDSJVTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(3,4-Dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B3869983.png)
![ethyl 4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3869997.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3870004.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B3870010.png)





![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B3870072.png)

![2-methyl-4-{5-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]-2-furyl}but-3-yn-2-ol](/img/structure/B3870079.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3870084.png)